Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 389072-89-3
VCID: VC7757481
InChI: InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C20H16Cl2N4O4S2
Molecular Weight: 511.39

Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

CAS No.: 389072-89-3

Cat. No.: VC7757481

Molecular Formula: C20H16Cl2N4O4S2

Molecular Weight: 511.39

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate - 389072-89-3

Specification

CAS No. 389072-89-3
Molecular Formula C20H16Cl2N4O4S2
Molecular Weight 511.39
IUPAC Name ethyl 4-[[2-[[5-[(2,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28)
Standard InChI Key APDJCHRBWNISAV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Introduction

Chemical Identification and Structural Features

The compound’s molecular formula is C₁₉H₁₅Cl₂N₄O₄S₂, with a molecular weight of 513.38 g/mol. Key structural components include:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, critical for electronic interactions in biological systems.

  • 2,5-Dichlorobenzamido group: Provides hydrophobic and electron-withdrawing characteristics, influencing binding affinity to target enzymes .

  • Ethyl benzoate ester: Enhances lipophilicity, aiding cellular membrane penetration .

PropertyValue
Molecular FormulaC₁₉H₁₅Cl₂N₄O₄S₂
Molecular Weight513.38 g/mol
CAS Registry Number920460-12-4 (analog-based)
SolubilityLow in water; soluble in DMSO

Synthesis and Reaction Pathways

The synthesis involves a multi-step sequence :

  • Thiosemicarbazide Formation: Reacting 2,5-dichlorobenzoyl chloride with thiosemicarbazide yields 5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-thiol.

  • S-Acetylation: The thiol group undergoes nucleophilic substitution with chloroacetyl chloride to form the thioacetamide intermediate.

  • Esterification: Coupling the intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation completes the synthesis.

Critical reaction conditions include:

  • Temperature: 60–80°C for cyclization steps .

  • Catalysts: Polyphosphate ester (PPE) for efficient cyclodehydration .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures .

Mechanism of Action and Biological Activity

Preliminary studies on analogous thiadiazoles suggest the following mechanisms :

  • Enzyme Inhibition: Competitively inhibits enzymes like carbonic anhydrase and acetylcholinesterase by binding to active sites via the thiadiazole ring’s nitrogen atoms.

  • Anticancer Activity: Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential (IC₅₀ values: 2.5–8.7 μM in breast cancer models) .

  • Antimicrobial Effects: Exhibits MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption .

Biological TargetActivityReference Model
Carbonic Anhydrase IXIC₅₀ = 0.18 μMIn vitro enzymatic assay
Ehrlich Ascites Carcinoma72% growth inhibitionMurine tumor model
Gram-positive bacteriaMIC = 8 μg/mLBroth dilution assay

Applications and Research Directions

  • Oncology: Potential adjuvant in combination therapies targeting hypoxic tumors .

  • Antimicrobial Coatings: Incorporated into polymers for medical devices due to biofilm inhibition .

  • Drug Design: Serves as a scaffold for optimizing pharmacokinetic properties via structural derivatization .

Current research gaps include in vivo toxicity profiling and formulation studies to enhance bioavailability .

This compound exemplifies the strategic integration of heterocyclic chemistry and medicinal pharmacology, offering a versatile platform for developing novel therapeutic agents. Further preclinical validation is warranted to translate its potential into clinical applications.

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